![molecular formula C15H24ClNO B1397492 4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219976-38-1](/img/structure/B1397492.png)
4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride includes a piperidine ring attached to an ethylphenoxy group . The exact mass of the compound is 269.1546421 g/mol .Chemical Reactions Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.81 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 5 .Scientific Research Applications
Anti-Acetylcholinesterase Activity
- Research Focus: Exploration of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity.
- Key Findings: Introduction of bulky moieties and akyl or phenyl groups enhanced activity. One derivative demonstrated potent inhibition of acetylcholinesterase, suggesting potential use as an antidementia agent (Sugimoto et al., 1990).
Synthesis and SAR of Acetylcholinesterase Inhibitors
- Research Focus: Extension of structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives.
- Key Findings: Discovery of derivatives with high potency and selectivity for acetylcholinesterase inhibition, indicating potential as therapeutic agents for neurodegenerative disorders (Sugimoto et al., 1992).
Cytotoxicity and Anticancer Activity
- Research Focus: Synthesis of piperidinol derivatives for cytotoxic and anticancer effects.
- Key Findings: Notable cytotoxicity against murine and human tumor cells, highlighting potential in cancer treatment (Dimmock et al., 1998).
Synthesis of Schiff and Mannich Bases
- Research Focus: Synthesis of Schiff and Mannich bases from isatin derivatives and piperidine for potential pharmaceutical applications.
- Key Findings: Successful synthesis and confirmation of chemical structures, indicating potential utility in pharmaceutical chemistry (Bekircan & Bektaş, 2008).
Synthesis and Antimicrobial Activities
- Research Focus: Synthesis and characterization of thiazin-imino hydrochloride derivatives involving piperidine.
- Key Findings: Demonstrated moderate antimicrobial activities against various bacteria and fungi, suggesting applications in antimicrobial treatments (Ovonramwen et al., 2019).
Piperidine Derivatives as Antihypertensive Agents
- Research Focus: Development of piperidine derivatives with quinazoline ring systems for antihypertensive effects.
- Key Findings: Some derivatives produced significant hypotension in hypertensive rat models, indicating potential as antihypertensive drugs (Takai et al., 1986).
Mechanism of Action
Target of Action
Piperidine derivatives, such as 4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific derivative and its intended use. For example, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can be diverse, depending on the specific derivative and its targets. As mentioned earlier, some piperidine derivatives have been designed to inhibit specific kinases, which would affect the signaling pathways associated with those kinases
Result of Action
The molecular and cellular effects of a compound’s action depend on its targets and mode of action. For example, kinase inhibitors can prevent the activation of specific signaling pathways, leading to changes in cell behavior
properties
IUPAC Name |
4-[2-(2-ethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-14-5-3-4-6-15(14)17-12-9-13-7-10-16-11-8-13;/h3-6,13,16H,2,7-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOZXJYFHHLVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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